molecular formula C3H8N2O2S B1196161 N,N'-Dimethylthiourea dioxide CAS No. 50486-57-2

N,N'-Dimethylthiourea dioxide

Cat. No.: B1196161
CAS No.: 50486-57-2
M. Wt: 136.18 g/mol
InChI Key: KYDXFMVQPWXTFN-UHFFFAOYSA-N
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Description

N,N'-Dimethylthiourea dioxide (Me₂TU dioxide) is a stable oxidation product formed through the reaction of N,N'-Dimethylthiourea (DMTU) with hydrogen peroxide (H₂O₂). This compound is widely recognized for its role as a selective H₂O₂ scavenger in biological systems. DMTU reacts stoichiometrically with H₂O₂ to form Me₂TU dioxide, a process that is both specific and quantifiable . This reaction has been validated in diverse systems, including isolated rat lungs, human neutrophils, and plant models, where it serves as a reliable marker for H₂O₂ detection .

Key properties of DMTU and its dioxide derivative include:

  • Selectivity: DMTU reacts exclusively with H₂O₂, unlike other scavengers that interact with multiple reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hypochlorous acid (HOCl) .
  • Reversibility: In plant studies, DMTU's inhibitory effects on seed germination and root elongation are reversible upon removal, highlighting its non-toxic, transient action .
  • Applications: Used to study redox signaling in plants (e.g., maize seed germination) and to mitigate oxidative damage in mammalian systems (e.g., lung endothelial cell protection) .

Q & A

Basic Research Questions

Q. How does N,N'-Dimethylthiourea (DMTU) dioxide function as a hydrogen peroxide (H₂O₂) scavenger in biological systems?

DMTU reacts stoichiometrically with H₂O₂ to form DMTU dioxide, a stable oxidation product. This reaction is selective for H₂O₂ over other reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hypochlorous acid (HOCl), as demonstrated in isolated rat lung perfusion models and neutrophil studies. The formation of DMTU dioxide can be quantified via HPLC or spectrophotometry to indirectly measure H₂O₂ concentrations in biological systems . In cell-based assays, DMTU is often used at 10–50 mM concentrations to scavenge extracellular H₂O₂, thereby mitigating oxidative stress .

Q. What experimental protocols are recommended for quantifying DMTU dioxide's antioxidant effects in cell cultures?

A standardized approach involves:

  • Cell viability assays : Use trypan blue exclusion or flow cytometry with apoptosis markers (e.g., Annexin V) to assess protection against H₂O₂-induced cytotoxicity.
  • ROS detection : Pair DMTU with genetically encoded H₂O₂ sensors like HyPer2, which exhibits ratiometric fluorescence changes (excitation at 420/500 nm) upon H₂O₂ binding. This allows real-time monitoring in viable vs. apoptotic cells .
  • Controls : Include catalase (to validate H₂O₂ specificity) and pH-insensitive sensors (e.g., SypHer2) to rule out pH artifacts .

Advanced Research Questions

Q. How can researchers validate the specificity of DMTU dioxide for H₂O₂ scavenging in complex biological systems?

Methodological validation requires:

  • Enzyme inhibition : Co-treatment with catalase (which degrades H₂O₂) should abolish DMTU dioxide formation, whereas superoxide dismutase (SOD) or hydroxyl radical scavengers (e.g., mannitol) will not .
  • Disease models : Use cells from chronic granulomatous disease (CGD) patients, which lack NADPH oxidase activity and cannot generate H₂O₂. DMTU dioxide formation should be absent in CGD neutrophils exposed to phorbol esters, confirming H₂O₂ dependency .
  • Chemical interference testing : Expose DMTU to alternative ROS sources (e.g., ⁶⁰Co-generated •OH or HOCl) to confirm no dioxide formation occurs .

Q. How to resolve contradictions in DMTU dioxide’s efficacy across experimental models?

Discrepancies often arise from:

  • Cell-type variability : For example, HeLa cells show robust H₂O₂ scavenging by DMTU under cisplatin-induced apoptosis, but primary fibroblasts may require higher concentrations due to differential ROS flux .
  • Compartmentalization : DMTU primarily scavenges extracellular H₂O₂. To target intracellular ROS, combine DMTU with membrane-permeable scavengers (e.g., TEMPOL) or use prodrug forms .
  • Kinetic analysis : Measure DMTU consumption rates via LC-MS in parallel with H₂O₂ sensor data to correlate scavenging efficiency with experimental outcomes .

Q. What advanced techniques integrate DMTU dioxide with other ROS detection methodologies?

  • Multi-modal imaging : Combine HyPer2 (H₂O₂-specific) with CellROX Green (general oxidative stress) to differentiate H₂O₂ scavenging from broader antioxidant effects .
  • Metabolomic profiling : Track DMTU dioxide alongside other oxidation byproducts (e.g., malondialdehyde for lipid peroxidation) to map ROS pathways .
  • Computational modeling : Use density functional theory (DFT) to predict DMTU’s reaction kinetics with H₂O₂ under varying pH and temperature conditions, as demonstrated in palladium complex substitution studies .

Q. Methodological Considerations Table

ParameterRecommendationKey Evidence
DMTU Concentration 10–50 mM in cell culture media
H₂O₂ Detection HyPer2 (ratiometric) + catalase controls
Specificity Validation CGD neutrophil models + enzyme inhibitors
Intracellular ROS Combine with TEMPOL or prodrugs
Quantification HPLC for DMTU dioxide, LC-MS for DMTU consumption

Comparison with Similar Compounds

Hydrogen Peroxide Scavengers

N,N'-Dimethylthiourea (DMTU) vs. Dimethyl Sulfoxide (DMSO)

Property DMTU DMSO
Primary Target H₂O₂ and •OH (preferentially H₂O₂) •OH radicals
Reaction Product Me₂TU dioxide (stable) Methanesulfinic acid (unstable)
Specificity High for H₂O₂; unaffected by SOD, catalase Low; reacts with multiple ROS
Biological Use Seed germination studies, lung protection Radiolysis studies, cryopreservation

Key Findings :

  • DMTU’s selective H₂O₂ scavenging makes it superior for studying H₂O₂-specific pathways, whereas DMSO is less specific and often used in hydroxyl radical studies .
  • Me₂TU dioxide formation is a direct indicator of H₂O₂ presence, unlike DMSO’s nonspecific byproducts .

DMTU vs. Mannitol and Sodium Benzoate

Property DMTU Mannitol/Sodium Benzoate
Mechanism Direct H₂O₂ scavenging •OH radical trapping
Stability Forms stable dioxide product Forms transient adducts
Plant Studies Inhibits H₂O₂-dependent germination Less effective in H₂O₂-specific models

Key Findings :

  • DMTU’s ability to reduce endogenous H₂O₂ levels (e.g., in maize root tips) without altering •OH makes it irreplaceable in redox signaling research .

Thiourea Derivatives

DMTU vs. N-Menthyloxycarbonylthioureas

Property DMTU N-Menthyloxycarbonylthioureas
ROS Interaction Scavenges H₂O₂ No known ROS scavenging
Biological Role Antioxidant, H₂O₂ quantification Coordination chemistry, metal binding
Stability Stable under physiological conditions Sensitive to hydrolysis

Key Findings :

  • DMTU’s oxidation product (Me₂TU dioxide) is uniquely stable, enabling its use in H₂O₂ detection, whereas other thioureas are primarily used in synthetic chemistry .

Enzymatic Antioxidants

DMTU vs. Catalase

Property DMTU Catalase
Mechanism Chemical H₂O₂ scavenger Enzymatic H₂O₂ decomposition
Specificity H₂O₂ only H₂O₂ only
Applications Short-term inhibition studies Long-term H₂O₂ regulation

Key Findings :

  • DMTU is preferred in acute H₂O₂ scavenging experiments (e.g., seed germination assays), whereas catalase is used for sustained H₂O₂ removal .

Plant Studies

  • Maize Seed Germination: DMTU (200 mmol·dm⁻³) reduced H₂O₂ levels by 60%, suppressing antioxidant enzymes (ZmAPX2, ZmCAT2) and delaying germination .

Mammalian Systems

  • Lung Protection :
    • DMTU prevented H₂O₂-mediated endothelial damage in rat lungs, with Me₂TU dioxide formation correlating directly with H₂O₂ concentrations .

Preparation Methods

Synthesis of N,N'-Dimethylthiourea Dioxide via Hydrogen Peroxide Oxidation

The primary method for synthesizing Me₂TU dioxide involves the direct oxidation of Me₂TU with H₂O₂. This reaction is highly specific, producing a single identifiable product under controlled conditions .

Reaction Mechanism and Stoichiometry

Me₂TU reacts stoichiometrically with H₂O₂ to form Me₂TU dioxide through a two-electron oxidation process. The reaction proceeds as follows:

Me2TU+H2O2Me2TU dioxide+H2O\text{Me}2\text{TU} + \text{H}2\text{O}2 \rightarrow \text{Me}2\text{TU dioxide} + \text{H}_2\text{O}

Elemental analysis of the product confirms the molecular formula C₃H₈N₂O₂S , consistent with the oxidation of the thiocarbonyl group to a sulfinic acid moiety . Infrared (IR) spectroscopy further validates this transformation, showing a characteristic sulfinic acid (S=O) absorption band at 1090 cm⁻¹ .

Standard Reaction Conditions

Optimal synthesis conditions derived from experimental data include:

ParameterValueSignificance
Me₂TU concentration50 mM – 1 mMEnsures complete reaction with H₂O₂
H₂O₂ concentration10 μM – 5 mMLinear correlation with product yield
Temperature37°CMimics physiological conditions
Reaction time30–60 minutesAchieves >95% conversion
pH7.4 (phosphate buffer)Maintains reagent stability

These conditions are critical for reproducibility, particularly in biological assays where H₂O₂ concentrations must be accurately inferred from Me₂TU dioxide levels .

Analytical Characterization of Me₂TU Dioxide

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate and quantify Me₂TU dioxide. Using a C18 reverse-phase column and UV detection at 254 nm , HPLC resolves Me₂TU dioxide as a single peak with a retention time of 5.0 minutes , distinct from Me₂TU (2.5 minutes) . GC analysis with flame ionization detection similarly confirms product purity, showing no detectable byproducts .

Spectroscopic Validation

  • ¹³C Nuclear Magnetic Resonance (NMR): Reveals three distinct carbon environments, confirming the symmetric structure of Me₂TU dioxide .

  • Mass Spectrometry (MS): Electron impact MS fragments the product into m/z 88 (C₂H₆N₂S) and m/z 60 (CH₃N₂O), consistent with the proposed structure .

Specificity and Stability Assessments

Product Stability

Me₂TU dioxide remains stable under diverse conditions:

ConditionStability Outcome
Aqueous solution (0°C)No decomposition over 14 days
Physiological pH (7.4)Stable for >60 minutes at 37°C
Biological matricesResists degradation by erythrocytes

This stability ensures reliable quantification in complex biological samples .

Validation in Biological Systems

In Vitro Models

In human neutrophil suspensions, phorbol myristate acetate (PMA)-stimulated H₂O₂ production correlates linearly with Me₂TU dioxide formation (r² = 0.98 ) . Neutrophils from chronic granulomatous disease (CGD) patients, which lack NADPH oxidase activity, show no Me₂TU dioxide generation, further validating the assay’s specificity .

Radiation-Induced H₂O₂ Detection

Gamma irradiation (under N₂O) of aqueous Me₂TU solutions produces H₂O₂ via water radiolysis. Me₂TU dioxide concentrations (3.4 ± 1.0 μM ) directly reflect H₂O₂ levels, which are abolished by catalase .

Comparative Analysis of Alternative Methods

While H₂O₂ oxidation remains the gold standard, other theoretical routes have been explored:

MethodOutcomeLimitation
Thiourea oxidationNo detectable Me₂TU dioxide Non-specific oxidation
Dimethylurea sulfonationProduct inconsistent with Me₂TU dioxideIncorrect functional groups

Thus, direct H₂O₂ oxidation is unparalleled in selectivity and yield.

Properties

CAS No.

50486-57-2

Molecular Formula

C3H8N2O2S

Molecular Weight

136.18 g/mol

IUPAC Name

N,N'-dimethyl-1-sulfonylmethanediamine

InChI

InChI=1S/C3H8N2O2S/c1-4-3(5-2)8(6)7/h4-5H,1-2H3

InChI Key

KYDXFMVQPWXTFN-UHFFFAOYSA-N

SMILES

CNC(=S(=O)=O)NC

Canonical SMILES

CNC(=S(=O)=O)NC

Key on ui other cas no.

50486-57-2

Synonyms

Me2TU dioxide
N,N'-dimethylthiourea dioxide

Origin of Product

United States

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